5,6-Dichloro-8-methylquinoxaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-8-methylquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds under acidic conditions . The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions usually involve heating the mixture to temperatures between 100-150°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-8-methylquinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Corresponding amines.
Substitution: Substituted quinoxalines.
Scientific Research Applications
5,6-Dichloro-8-methylquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-8-methylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound can interfere with DNA synthesis and repair, making it effective against rapidly dividing cells such as cancer cells . Additionally, it can modulate the activity of neurotransmitter receptors, contributing to its potential use in neurological disorders .
Comparison with Similar Compounds
- 5,6-Dichloroquinoxaline
- 8-Methylquinoxaline
- 5,6-Dichloro-2-methylquinoxaline
Comparison: 5,6-Dichloro-8-methylquinoxaline is unique due to the presence of both chlorine and methyl groups on the quinoxaline ring . This combination of substituents enhances its chemical reactivity and biological activity compared to other similar compounds . For example, 5,6-Dichloroquinoxaline lacks the methyl group, which may result in different pharmacological properties . Similarly, 8-Methylquinoxaline does not have the chlorine atoms, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
5,6-dichloro-8-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-6(10)7(11)9-8(5)12-2-3-13-9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBYMMLMQOGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC=CN=C12)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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